(3S)-N-Methyl-3-pyrrolidinamine dihydrochloride
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Overview
Description
(3S)-N-Methyl-3-pyrrolidinamine dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-Methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of (S)-3-pyrrolidinamine with methylating agents under controlled conditions. One common method is the reductive amination of (S)-3-pyrrolidinone with formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an aqueous or alcoholic solvent at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-Methyl-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-N-Methyl-3-pyrrolidinamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic applications in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S)-N-Methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate neurotransmitter release by binding to receptor sites, thereby influencing signal transduction pathways. Additionally, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Pyrrolidinamine: A precursor in the synthesis of (3S)-N-Methyl-3-pyrrolidinamine dihydrochloride.
N-Methylpyrrolidine: A structurally similar compound with different stereochemistry.
Pyrrolidine: The parent compound of the pyrrolidine class.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its (3S) configuration allows for selective interactions with chiral receptors and enzymes, making it a valuable compound in stereoselective synthesis and drug development.
Properties
IUPAC Name |
(3S)-N-methylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-6-5-2-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOAFRACLXVOAV-XRIGFGBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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